![molecular formula C20H17BrN2O5 B10889311 (2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid](/img/structure/B10889311.png)
(2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with the following structural formula:
C16H14BrNO5
. - It contains a bromine atom, a cyano group, a methylphenylamino moiety, and a methoxy group.
- The compound’s systematic name is 2-bromo-4-{(1E)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetic acid .
- It belongs to the class of carboxylic acids and exhibits interesting biological properties.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps.
Reaction Conditions: The benzoylation typically occurs under low-temperature conditions, and the Fries rearrangement employs anhydrous aluminum chloride as a catalyst.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides insights into its preparation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) is crucial.
Medicine: It may have pharmaceutical applications, such as anti-inflammatory or anticancer properties.
Industry: Its use in materials science or as a precursor for other compounds is explored.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific cellular targets.
- Molecular pathways affected could include signal transduction, enzyme inhibition, or gene expression modulation.
Comparison with Similar Compounds
Uniqueness: Its specific combination of functional groups sets it apart.
Similar Compounds: Other related compounds include (but are not limited to)
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C20H17BrN2O5 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-[2-bromo-4-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C20H17BrN2O5/c1-12-4-3-5-15(6-12)23-20(26)14(10-22)7-13-8-16(21)19(17(9-13)27-2)28-11-18(24)25/h3-9H,11H2,1-2H3,(H,23,26)(H,24,25)/b14-7+ |
InChI Key |
YUAGVXHAKGVQFR-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC(=O)O)OC)/C#N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


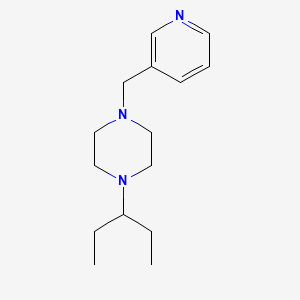
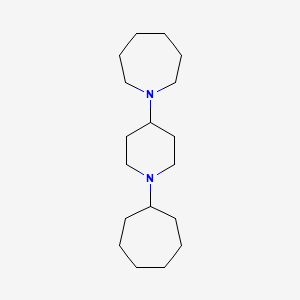
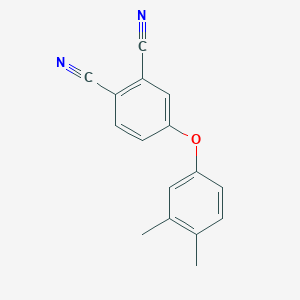
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10889256.png)
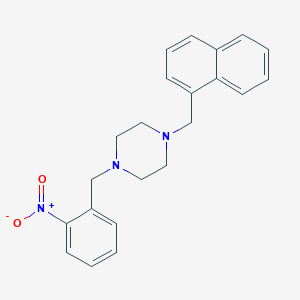
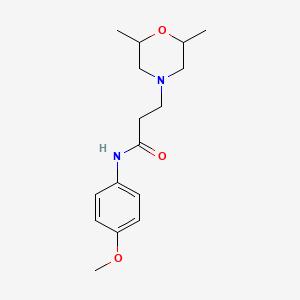

![3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10889282.png)
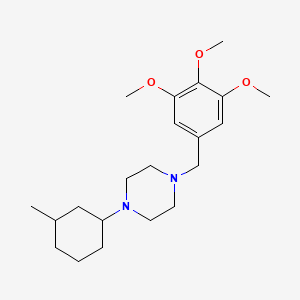
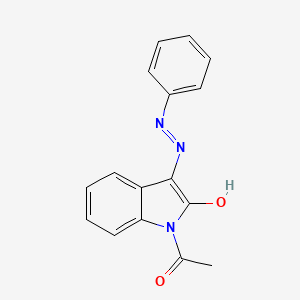
![Bis[2-(4-bromophenyl)-2-oxoethyl] 3-nitrophthalate](/img/structure/B10889300.png)
![3,5-bis(4-bromophenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10889310.png)
![(2Z)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10889317.png)
![4-[4-(Pentyloxy)phenyl]-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10889328.png)
